N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride
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Overview
Description
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a ketone in the presence of an acid catalyst to form the benzazepine ring system. The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the N,N-dimethyl groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine: The free base form of the compound.
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine N-oxide: An oxidized derivative.
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine acetate: An ester derivative.
Uniqueness
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Properties
IUPAC Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12;/h3-4,6-7,12-13H,5,8-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLBMVQCREXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC2=CC=CC=C12.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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